![molecular formula C14H12Cl2F2N4O B10928120 N-(3,5-dichloropyridin-2-yl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B10928120.png)
N-(3,5-dichloropyridin-2-yl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide
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Overview
Description
N~1~-(3,5-DICHLORO-2-PYRIDYL)-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyridyl and pyrazolyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5-DICHLORO-2-PYRIDYL)-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 3,5-dichloropyridine and difluoromethyl-substituted cyclopentane derivatives. The key steps could involve:
Nucleophilic substitution: reactions to introduce the pyridyl and pyrazolyl groups.
Amidation: reactions to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,5-DICHLORO-2-PYRIDYL)-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing agents might convert it to different reduced forms.
Substitution: Halogen atoms in the pyridyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the pyridyl ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N1-(3,5-DICHLORO-2-PYRIDYL)-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(3,5-DICHLORO-2-PYRIDYL)-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE
- N~1~-(3,5-DICHLORO-2-PYRIDYL)-2-[3-(METHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE
Uniqueness
The unique combination of the difluoromethyl group and the specific substitution pattern on the pyridyl and pyrazolyl rings might confer distinct chemical and biological properties to N1-(3,5-DICHLORO-2-PYRIDYL)-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE, differentiating it from similar compounds.
Properties
Molecular Formula |
C14H12Cl2F2N4O |
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Molecular Weight |
361.2 g/mol |
IUPAC Name |
N-(3,5-dichloropyridin-2-yl)-2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C14H12Cl2F2N4O/c15-7-4-9(16)14(19-5-7)20-11(23)6-22-10-3-1-2-8(10)12(21-22)13(17)18/h4-5,13H,1-3,6H2,(H,19,20,23) |
InChI Key |
YHGXAOFUDCIJPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(F)F)CC(=O)NC3=C(C=C(C=N3)Cl)Cl |
Origin of Product |
United States |
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